(R)-GSK-3685032

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

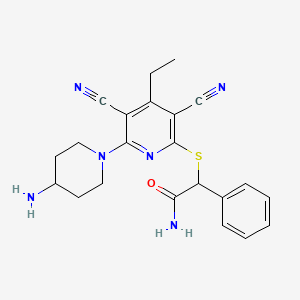

IUPAC Name |

2-[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6OS/c1-2-16-17(12-23)21(28-10-8-15(25)9-11-28)27-22(18(16)13-24)30-19(20(26)29)14-6-4-3-5-7-14/h3-7,15,19H,2,8-11,25H2,1H3,(H2,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKHRZYILDZLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-GSK-3685032: A Technical Overview of its Mechanism of Action as a Selective DNMT1 Inhibitor

(R)-GSK-3685032 is a potent, selective, and reversible first-in-class inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the epigenetic regulation of gene expression. Its mechanism of action centers on the targeted disruption of DNA methylation maintenance, leading to the reactivation of silenced tumor suppressor genes and the induction of an anti-tumor immune response. This technical guide provides an in-depth analysis of the preclinical data supporting the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is the R-enantiomer of GSK-3685032, a non-covalent inhibitor that selectively targets the DNMT1 enzyme.[1] Unlike traditional hypomethylating agents that are nucleoside analogs and incorporate into DNA, this compound acts through a novel, reversible mechanism.[2] Crystallographic studies have revealed that GSK3685032 competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA.[3] This competitive inhibition prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the cytosine base on the newly synthesized DNA strand during replication.

The primary consequence of DNMT1 inhibition by this compound is a progressive and robust loss of DNA methylation at CpG islands, which are often hypermethylated in cancer cells, leading to the silencing of associated genes.[4] This demethylation process reactivates the transcription of these previously silenced genes, including tumor suppressor genes and immune-related genes.[4][5] The re-expression of these genes ultimately contributes to the observed anti-cancer effects, including inhibition of cancer cell growth and induction of apoptosis.[4]

Quantitative Efficacy and Selectivity

The potency and selectivity of this compound have been extensively characterized through a series of preclinical studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 for DNMT1 | 0.036 µM | Cell-free enzymatic assay | [4][6] |

| Selectivity | >2,500-fold vs. DNMT3A/3L and DNMT3B/3L | Cell-free enzymatic assay | [6] |

In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Treatment Duration | Reference |

| Hematological Cancer Cell Lines (Panel of 51) | Leukemia, Lymphoma, Multiple Myeloma | Median Growth IC50 | 0.64 µM | 6 days | [4] |

| MV4-11 | Acute Myeloid Leukemia | Growth Inhibition | Time- and dose-dependent | 3-6 days | [4] |

| MV4-11 | Acute Myeloid Leukemia | Gene Transcription Increase (Immune-related) | Dose-dependent (10-10,000 nM) | 4 days | [4] |

| Various | Various | DNMT1 Protein Expression Inhibition | Dose-dependent (3.2-10,000 nM) | 2 days | [4] |

In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| MV4-11 | Acute Myeloid Leukemia | 1-45 mg/kg, s.c., twice daily for 28 days | Statistically significant, dose-dependent tumor growth inhibition. Clear regression at ≥30 mg/kg. | [4] |

| SKM-1 | Acute Myeloid Leukemia | 1-45 mg/kg, s.c., twice daily for 28 days | Statistically significant, dose-dependent tumor growth inhibition. Clear regression at ≥30 mg/kg. | [4] |

Signaling Pathways and Logical Relationships

The mechanism of action of this compound can be visualized as a cascade of events initiated by the specific inhibition of DNMT1.

Caption: Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the characterization of this compound.

DNMT1 Enzymatic Assay

This cell-free assay quantifies the enzymatic activity of DNMT1 and the inhibitory potential of this compound.

Caption: Workflow for the DNMT1 enzymatic assay.

Methodology:

-

Assay Buffer Preparation: The assay is performed in a buffer containing 20 mM Tris pH 7.5, 1 mM dithiothreitol (DTT), 1 mM EDTA, and 5% glycerol.[7]

-

Enzyme and Substrate Preparation: Recombinant human DNMT1 is used at a final concentration of approximately 15-30 nM. The substrates, a 40-mer hemi-methylated DNA duplex and ³H-labeled S-adenosyl-L-methionine (SAM), are used at final concentrations of approximately 80 nM and 1.7 µM, respectively.[7]

-

Inhibitor Addition: this compound is serially diluted and added to the reaction mixture. A DMSO control is run in parallel.

-

Incubation: The reaction is incubated at a controlled temperature to allow for enzymatic activity.

-

Detection: The incorporation of the ³H-labeled methyl group from SAM into the DNA substrate is quantified using a suitable method, such as a Scintillation Proximity Assay (SPA).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Cancer cell lines, such as the acute myeloid leukemia cell line MV4-11, are seeded into 96-well plates at an appropriate density.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO).[4]

-

Incubation: The plates are incubated for a specified period, typically ranging from 3 to 6 days, under standard cell culture conditions (37°C, 5% CO₂).[4]

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescent signal is read using a plate reader, and the data is normalized to the vehicle-treated control to determine the percentage of cell viability. Growth IC50 values are then calculated.

DNA Methylation Profiling

Genome-wide DNA methylation analysis is performed to assess the global impact of this compound on the methylome.

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from cells treated with this compound or vehicle control.

-

Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Whole-Genome Amplification and Fragmentation: The bisulfite-converted DNA is then amplified and fragmented.

-

Hybridization to Microarray: The fragmented DNA is hybridized to an Infinium MethylationEPIC BeadChip, which contains probes for over 850,000 CpG sites across the human genome.[5]

-

Staining, Washing, and Scanning: The BeadChip is stained, washed, and scanned to detect the fluorescent signals from the probes.

-

Data Analysis: The raw data is processed to calculate the beta value for each CpG site, which represents the proportion of methylation. Differential methylation analysis is then performed to identify CpG sites with significant changes in methylation between treated and control samples.

Gene Expression Analysis (RNA-Seq)

RNA sequencing (RNA-Seq) is employed to determine the transcriptional changes induced by this compound.

Caption: A typical workflow for RNA-Seq analysis.

Methodology:

-

RNA Extraction: Total RNA is isolated from cells treated with this compound or vehicle control using a suitable kit.

-

Library Preparation: mRNA is purified from the total RNA, fragmented, and converted into a cDNA library. Adapters are ligated to the cDNA fragments for sequencing.

-

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: The raw sequencing reads are subjected to quality control, aligned to a reference genome, and the expression level of each gene is quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated in response to treatment.

In Vivo Xenograft Studies

Animal models are utilized to evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., MV4-11 or SKM-1) are subcutaneously injected into immunocompromised mice.[4]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment groups, typically via subcutaneous injection, at various doses (e.g., 1-45 mg/kg, twice daily).[4] The control group receives a vehicle solution.

-

Tumor Volume Measurement: Tumor size is measured regularly using calipers, and tumor volume is calculated.

-

Monitoring: The body weight and overall health of the mice are monitored throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as pharmacodynamic studies to assess DNA methylation changes in the tumor tissue, may also be performed.

Conclusion

This compound represents a significant advancement in the field of epigenetic therapy. Its novel, non-covalent, and reversible mechanism of action, coupled with its high selectivity for DNMT1, offers the potential for a more targeted and tolerable treatment for various cancers, particularly hematological malignancies. The comprehensive preclinical data, including detailed enzymatic, cellular, and in vivo studies, provide a strong foundation for its continued clinical development. This technical guide summarizes the core principles of its mechanism of action and provides a framework for further research and investigation into this promising therapeutic agent.

References

- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(R)-GSK-3685032: A Deep Dive into a Selective DNMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-GSK-3685032, a first-in-class, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). Dysregulation of DNA methylation is a key driver in various cancers, making DNMT1 a compelling therapeutic target.[1] Unlike traditional irreversible nucleoside analogs, this compound presents a novel mechanism with potential for enhanced efficacy and improved safety profiles.[1][2]

Mechanism of Action

This compound is the R-enantiomer of the potent compound GSK-3685032.[3] It functions through a non-time-dependent, non-covalent mechanism, directly competing with the active-site loop of DNMT1 for access to hemi-methylated DNA.[1][3][4] This competitive inhibition disrupts the maintenance of DNA methylation patterns following cellular replication, leading to a significant and dose-dependent global hypomethylation.[1][5] The resulting decrease in DNA methylation triggers the transcriptional reactivation of silenced genes, including critical tumor suppressor genes and immune-response pathways.[5][6]

Quantitative Data Summary

The biochemical potency and cellular activity of GSK-3685032 have been thoroughly characterized, demonstrating its high selectivity and anti-proliferative effects.

Table 1: Biochemical Activity of GSK-3685032 [5][6]

| Target Enzyme | IC50 (µM) | Selectivity versus DNMT1 |

| DNMT1 | 0.036 | - |

| DNMT3A/3L | >2500-fold | >2500-fold |

| DNMT3B/3L | >2500-fold | >2500-fold |

Table 2: Cellular Proliferation Inhibition by GSK-3685032 [5]

| Cell Line Panel | Treatment Duration | Median Growth IC50 (µM) |

| 51 Hematological Cancer Cell Lines | 6 days | 0.64 |

Key Experimental Protocols

This section outlines the detailed methodologies for the pivotal experiments used to characterize this compound.

DNMT1 Biochemical Inhibition Assay

A radioactive Scintillation Proximity Assay (SPA) is employed to determine the in vitro potency of inhibitors against DNMT1.

-

Principle: This assay quantifies the enzymatic activity of DNMT1 by measuring the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated, hemi-methylated DNA substrate.

-

Methodology:

-

Reaction Setup: In a 384-well plate, recombinant human DNMT1 is incubated with the hemi-methylated DNA substrate, [³H]-SAM, and varying concentrations of this compound in assay buffer.

-

Incubation: The reaction mixture is incubated at room temperature to allow for enzymatic activity.

-

Signal Detection: Streptavidin-coated SPA beads are added to the wells. These beads bind to the biotinylated DNA substrate. When a [³H]-methyl group is incorporated into the DNA, the bead emits light, which is detected by a microplate scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO), and the IC50 value is determined by fitting the data to a four-parameter dose-response curve.

-

Cellular Growth Inhibition Assay

The anti-proliferative effects of this compound on cancer cells are assessed using a luminescence-based cell viability assay.

-

Principle: This assay measures the ATP content of viable cells, which is directly proportional to the number of cells in culture.

-

Methodology:

-

Cell Seeding: Hematological cancer cell lines (e.g., MV4-11, SKM-1) are seeded into 96-well plates at an appropriate density.

-

Compound Treatment: A serial dilution of this compound is added to the wells, and the plates are incubated for 6 days.

-

Lysis and Signal Detection: A reagent that lyses the cells and contains luciferase and its substrate is added to each well. The resulting luminescence is measured using a plate reader.

-

Data Analysis: The growth inhibition is calculated relative to vehicle-treated cells, and the IC50 values are determined from the dose-response curves.

-

In Vivo Tumor Xenograft Model

The anti-tumor efficacy of this compound is evaluated in subcutaneous xenograft models using human acute myeloid leukemia (AML) cell lines.

-

Principle: This model assesses the ability of a compound to inhibit tumor growth in an in vivo setting.

-

Methodology:

-

Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are used.

-

Cell Implantation: MV4-11 or SKM-1 human AML cells are injected subcutaneously into the flank of each mouse.[5]

-

Tumor Growth and Randomization: Tumors are allowed to reach a predetermined volume, at which point the mice are randomized into control and treatment groups.

-

Drug Administration: this compound is formulated and administered to the treatment groups, typically via subcutaneous injection, twice daily for a specified period.[5] The control group receives a vehicle solution.

-

Efficacy Assessment: Tumor volumes and body weights are measured regularly throughout the study.

-

Visualizing the Core Concepts

The following diagrams illustrate the mechanism of action of this compound and the general workflow of its preclinical evaluation.

Caption: The inhibitory pathway of this compound on DNMT1.

Caption: Preclinical to clinical development pipeline.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. DSpace [christie.openrepository.com]

- 6. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia | Semantic Scholar [semanticscholar.org]

The Impact of (R)-GSK-3685032 on Transcriptional Activation: A Technical Guide

An In-depth Examination of the Mechanism and Experimental Evaluation of a Novel DNMT1 Inhibitor

This technical guide provides a comprehensive overview of the impact of (R)-GSK-3685032 on transcriptional activation. This compound is the active enantiomer of GSK-3685032, a first-in-class, reversible, and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] By inhibiting DNMT1, this compound leads to passive, replication-dependent DNA hypomethylation, resulting in the re-expression of previously silenced genes and subsequent anti-tumor effects.[2][3] This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and the therapeutic potential of DNMT1 inhibition.

Core Mechanism of Action

This compound selectively targets DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division.[1] Unlike traditional nucleoside analog inhibitors of DNMTs, such as decitabine, this compound does not form a covalent bond with the enzyme, leading to a reversible mode of action.[4] This mechanism avoids the DNA damage associated with older-generation DNMT inhibitors.[4] The inhibition of DNMT1 by this compound results in a global reduction of DNA methylation, particularly at hypermethylated promoter regions of tumor suppressor and immune-related genes. This epigenetic reprogramming leads to the transcriptional activation of these genes, restoring their normal function.[2][4]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Notes |

| DNMT1 IC50 | 0.036 µM | Cell-free enzymatic assay | Highly selective over DNMT3A and DNMT3B (>2,500-fold).[1] |

| Median Growth IC50 (gIC50) | 0.64 µM | Panel of 51 hematologic cancer cell lines | 6-day proliferation assay.[1] |

Table 2: Time-Dependent Growth Inhibition in MV4-11 Cells

| Treatment Duration | gIC50 (µM) |

| Day 3 | Growth inhibition observed |

| Day 6 | Decreasing gIC50 over time |

Data derived from dose-response curves showing increasing potency with longer exposure.[1]

Key Signaling Pathway: Interferon Response

A primary consequence of the transcriptional activation induced by this compound is the upregulation of the interferon signaling pathway.[4] This is thought to be initiated by the re-expression of endogenous retroviruses (ERVs), which are normally silenced by DNA methylation.[5][6] The accumulation of double-stranded RNA (dsRNA) from these ERVs triggers a viral mimicry response, leading to the activation of innate immune signaling cascades.[4][5] This results in the production of type I interferons and the subsequent expression of a suite of interferon-stimulated genes (ISGs) that contribute to the anti-tumor immune response.[5][7]

Caption: Signaling pathway of this compound action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol is a generalized procedure based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[8][9][10][11][12]

Objective: To determine the number of viable cells in culture after treatment with this compound by quantifying ATP.

Materials:

-

This compound

-

Cell line of interest (e.g., MV4-11)

-

Appropriate cell culture medium

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in opaque-walled multiwell plates at a density appropriate for the cell line and duration of the experiment. Include wells with medium only for background measurements.

-

Compound Treatment: Add serial dilutions of this compound to the appropriate wells. Include vehicle control wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 6 days).

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

-

Assay:

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

-

Subtract the average background luminescence from all experimental wells.

-

Calculate the percentage of viable cells relative to the vehicle control.

-

Determine the gIC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Gene Expression Analysis (RNA-Seq)

This is a generalized workflow for RNA-sequencing data analysis.

Objective: To identify and quantify differentially expressed genes in response to this compound treatment.

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control for the desired time. Extract total RNA using a standard method (e.g., Trizol or a column-based kit).

-

Library Preparation:

-

Assess RNA quality and quantity (e.g., using a Bioanalyzer).

-

Perform poly(A) selection to enrich for mRNA.

-

Fragment the mRNA and synthesize cDNA.

-

Ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads (e.g., using FastQC).

-

Read Alignment: Align the reads to a reference genome (e.g., using STAR).

-

Quantification: Count the number of reads mapping to each gene (e.g., using featureCounts).

-

Differential Expression Analysis: Normalize the read counts and perform statistical analysis to identify differentially expressed genes (e.g., using DESeq2 or edgeR).

-

Pathway Analysis: Perform gene set enrichment analysis to identify biological pathways that are significantly altered.

-

Caption: Generalized workflow for RNA-sequencing analysis.

DNA Methylation Analysis (Infinium MethylationEPIC Array)

This is a generalized workflow for the Illumina Infinium MethylationEPIC BeadChip assay.

Objective: To profile genome-wide DNA methylation patterns following treatment with this compound.

Procedure:

-

Cell Treatment and DNA Extraction: Treat cells with this compound or vehicle control. Extract high-quality genomic DNA.

-

Bisulfite Conversion: Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Array Hybridization:

-

Amplify the bisulfite-converted DNA.

-

Fragment the amplified DNA.

-

Hybridize the fragmented DNA to the Infinium MethylationEPIC BeadChip.

-

-

Staining and Scanning: Stain the hybridized BeadChip and scan using an Illumina iScan or other compatible scanner.

-

Data Analysis:

-

Data Extraction: Extract raw data (IDAT files) from the scanner.

-

Quality Control and Normalization: Perform quality control checks and normalize the data to correct for technical biases (e.g., using the minfi R package).

-

Differential Methylation Analysis: Identify differentially methylated CpG sites between treated and control samples.

-

Annotation and Interpretation: Annotate the differentially methylated sites to their genomic features (e.g., promoters, gene bodies) and correlate with gene expression data.

-

Caption: Workflow for Infinium MethylationEPIC array analysis.

References

- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An RNA-Seq Data Analysis Pipeline | Springer Nature Experiments [experiments.springernature.com]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. Inhibiting DNA methylation causes an interferon response in cancer via dsRNA including endogenous retroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 9. OUH - Protocols [ous-research.no]

- 10. ch.promega.com [ch.promega.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

(R)-GSK-3685032: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GSK-3685032 is a first-in-class, potent, and selective non-covalent reversible inhibitor of DNA methyltransferase 1 (DNMT1). Its unique mechanism of action, which avoids the DNA damage associated with traditional nucleoside analog inhibitors, has positioned it as a promising therapeutic agent, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the molecular mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and development.

Chemical Structure and Properties

This compound is the R-enantiomer of GSK-3685032.[1]

IUPAC Name: (R)-2-((6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl)thio)-2-phenylacetamide

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2170140-50-6 | [1] |

| Molecular Formula | C₂₂H₂₄N₆OS | MedChemExpress |

| Molecular Weight | 420.54 g/mol | MedChemExpress |

| Appearance | Solid | MedChemExpress |

| Solubility | Soluble in DMSO | MedChemExpress |

Biological Properties and Mechanism of Action

This compound is a highly selective inhibitor of DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division.[2][3] Unlike traditional DNMT inhibitors like decitabine, this compound is a non-covalent, reversible inhibitor, which contributes to its improved tolerability.[3]

Mechanism of DNMT1 Inhibition

This compound acts as a competitive inhibitor by occupying the space that the DNMT1 active-site loop would normally penetrate into hemi-methylated DNA.[3] This prevents the enzyme from methylating the newly synthesized DNA strand, leading to passive demethylation with successive rounds of DNA replication.

Downstream Cellular Effects

The inhibition of DNMT1 by this compound leads to global DNA hypomethylation.[3] This results in the reactivation of silenced genes, including tumor suppressor genes and endogenous retroviruses (ERVs).[3] The expression of ERVs can trigger a "viral mimicry" response within the cancer cells, leading to the activation of innate immune signaling pathways.[3]

Signaling Pathway: Viral Mimicry and Interferon Response

The accumulation of double-stranded RNA (dsRNA) from reactivated ERVs is sensed by cytosolic pattern recognition receptors, primarily Retinoic acid-Inducible Gene I (RIG-I). This initiates a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of transcription factors like IRF3 and NF-κB. These transcription factors then drive the expression of type I and type III interferons (IFNs) and other pro-inflammatory cytokines, which can promote an anti-tumor immune response.[4]

Caption: Signaling pathway of this compound leading to interferon response.

In Vitro and In Vivo Activity

This compound has demonstrated potent anti-proliferative effects across a range of hematological cancer cell lines and significant anti-tumor activity in preclinical xenograft models of AML.[3][5]

Table 2: In Vitro Activity of this compound

| Assay | Cell Line / Target | Value | Reference |

| DNMT1 Inhibition (IC₅₀) | Recombinant DNMT1 | 0.036 µM | [5] |

| Cell Growth Inhibition (GI₅₀) | Hematological Cancer Cell Lines (Median) | 0.64 µM | [5] |

| Cell Growth Inhibition (GI₅₀) | MV4-11 (AML) | ~0.1 µM (Day 6) | [5] |

| Cell Growth Inhibition (GI₅₀) | SKM-1 (AML) | ~0.5 µM (Day 6) | [5] |

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound in Mice

| Parameter | Value | Model | Reference |

| Dosing Regimen | 1-45 mg/kg, s.c., twice daily | AML Xenograft | [3] |

| Blood Half-life | >1.8 hours | Mouse | [2] |

| Tumor Growth Inhibition | Dose-dependent | MV4-11 & SKM-1 Xenografts | [1] |

| Survival Benefit | Significant increase | Disseminated MV4-11 model | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described in patent WO2017216727A1, Example 143.[2] The general scheme involves the synthesis of a substituted pyridine core followed by a chiral separation to isolate the R-enantiomer.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. RIG-I-based immunotherapy enhances survival in preclinical AML models and sensitizes AML cells to checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

(R)-GSK-3685032: A Technical Guide to a First-in-Class DNMT1 Inhibitor in Epigenetic Modification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-GSK-3685032 is the R-enantiomer of GSK-3685032, a potent, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1] As a key epigenetic regulator, DNMT1 is responsible for maintaining DNA methylation patterns during cell division. Its dysregulation is a hallmark of various cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of this compound's function in epigenetic modification, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies used in its characterization, and visualizing its impact on cellular signaling pathways.

Introduction to this compound

This compound represents a significant advancement in epigenetic drug development. Unlike traditional DNA hypomethylating agents (HMAs) such as decitabine and azacitidine, which are nucleoside analogs that incorporate into DNA and cause irreversible inhibition of all DNMTs, this compound offers a distinct and more targeted mechanism.[2][3] It is a non-nucleoside inhibitor that does not get incorporated into DNA, leading to a more specific and reversible inhibition of DNMT1.[4][5] This targeted approach results in improved tolerability and a wider therapeutic window, as demonstrated in preclinical models of acute myeloid leukemia (AML).[2][6]

Mechanism of Action

This compound functions as a competitive inhibitor of DNMT1. Crystallographic studies have revealed that it directly competes with the active-site loop of DNMT1 for binding to hemi-methylated DNA.[2][6] By occupying this site, the compound prevents the enzyme from methylating the newly synthesized DNA strand during replication. This non-covalent and reversible interaction leads to a passive, replication-dependent demethylation of the genome. The inhibition is highly selective for DNMT1, with over 2,500-fold greater potency against DNMT1 compared to the de novo methyltransferases DNMT3A and DNMT3B.[4][7]

The direct consequence of DNMT1 inhibition by this compound is a robust and dose-dependent global DNA hypomethylation.[8] This epigenetic reprogramming leads to the reactivation of silenced genes, including tumor suppressor genes and immune-related genes, ultimately resulting in cancer cell growth inhibition.[7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of GSK-3685032, the racemate of which this compound is the active enantiomer.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Assay Type | Reference |

| DNMT1 IC50 | 0.036 µM | Cell-free enzymatic assay | [7][9] |

| Selectivity vs. DNMT3A/3L | >2,500-fold | Cell-free enzymatic assay | [4][7] |

| Selectivity vs. DNMT3B/3L | >2,500-fold | Cell-free enzymatic assay | [4][7] |

| Median Growth IC50 (Cancer Cell Lines) | 0.64 µM (6-day treatment) | Cellular proliferation assay | [9] |

Table 2: In Vivo Efficacy in AML Xenograft Models

| Animal Model | Dosing Regimen | Outcome | Reference |

| Subcutaneous MV4-11 or SKM-1 xenograft | 1-45 mg/kg, subcutaneous, twice daily for 28 days | Statistically significant, dose-dependent tumor growth inhibition with regression at ≥30 mg/kg | [9] |

| Disseminated MV4-11 model | 1-45 mg/kg, subcutaneous, twice daily for 30 days | Significantly longer survival benefit compared to decitabine | [8] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound.

DNMT1 Enzymatic Assay (Scintillation Proximity Assay)

A radioactive scintillation proximity assay (SPA) was utilized to determine the enzymatic activity of DNMT1 and the inhibitory potency of this compound.[10][11]

-

Principle: This assay measures the transfer of a tritiated methyl group from the donor S-adenosylmethionine ([³H]-SAM) to a biotinylated, hemi-methylated DNA substrate. The biotinylated DNA is captured by streptavidin-coated SPA beads. When the tritiated methyl group is incorporated into the DNA, it comes into close proximity with the scintillant in the beads, generating a light signal that is proportional to the enzyme activity.

-

General Protocol:

-

A reaction mixture is prepared containing purified recombinant DNMT1 enzyme, a hemi-methylated DNA oligonucleotide substrate, and the test compound (this compound) at various concentrations.

-

The enzymatic reaction is initiated by the addition of [³H]-SAM.

-

The reaction is incubated to allow for DNA methylation.

-

Streptavidin-coated SPA beads are added to the reaction mixture to capture the biotinylated DNA substrate.

-

The light signal emitted from the beads is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Cellular DNA Methylation Analysis (Infinium MethylationEPIC Array)

The effect of this compound on global DNA methylation in cancer cells was assessed using the Infinium MethylationEPIC BeadChip.[2][4][12]

-

Principle: This array-based technology allows for the quantitative interrogation of over 850,000 CpG methylation sites across the human genome. The workflow involves bisulfite conversion of genomic DNA, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged. The converted DNA is then amplified, fragmented, and hybridized to the array. The methylation status of each CpG site is determined by single-base extension with labeled nucleotides.

-

General Protocol:

-

Genomic DNA is extracted from cancer cell lines treated with this compound or a vehicle control.

-

500 ng of DNA undergoes bisulfite conversion using a commercially available kit (e.g., Zymo EZ-96 DNA Methylation Kit).[4]

-

The bisulfite-converted DNA is amplified, fragmented, and precipitated.

-

The prepared DNA is resuspended and hybridized to the Infinium MethylationEPIC BeadChip.

-

The BeadChips are washed, and single-base extension is performed with labeled nucleotides.

-

The chips are stained and imaged using an Illumina iScan or NextSeq instrument.[4]

-

The resulting data is analyzed to determine the methylation level (beta value) for each CpG site.

-

Gene Expression Analysis (RNA-Seq)

Transcriptional changes induced by this compound were evaluated using RNA sequencing (RNA-seq).

-

Principle: RNA-seq provides a comprehensive and quantitative analysis of the transcriptome. The workflow involves isolating RNA, converting it to a library of cDNA fragments with adapters, and sequencing this library on a next-generation sequencing platform. The resulting sequence reads are then aligned to a reference genome to determine the expression level of each gene.

-

General Protocol:

-

Total RNA is extracted from cells treated with this compound or a vehicle control.

-

The quality and quantity of the extracted RNA are assessed.

-

RNA-seq libraries are prepared. This typically involves poly(A) selection to enrich for mRNA, RNA fragmentation, reverse transcription to cDNA, second-strand synthesis, end repair, A-tailing, and ligation of sequencing adapters.

-

The prepared libraries are amplified by PCR.

-

The quality and concentration of the libraries are validated.

-

The libraries are sequenced on an Illumina platform (e.g., HiSeq or NovaSeq).

-

The raw sequencing data (FASTQ files) are processed, which includes quality control, trimming of adapter sequences, and alignment to a reference genome.

-

Gene expression is quantified, and differential expression analysis is performed to identify genes that are up- or down-regulated upon treatment with this compound.

-

In Vivo Antitumor Efficacy (AML Xenograft Model)

The in vivo efficacy of this compound was evaluated in mouse xenograft models of acute myeloid leukemia (AML).[7][9][13]

-

Principle: Human AML cell lines are implanted into immunodeficient mice to establish tumors. The mice are then treated with this compound, and the effect on tumor growth and survival is monitored.

-

General Protocol for Subcutaneous Xenograft Model:

-

Immunodeficient mice (e.g., NSG mice) are used.

-

A suspension of human AML cells (e.g., MV4-11 or SKM-1) is injected subcutaneously into the flank of each mouse.[13]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and vehicle control groups.

-

This compound is administered to the treatment group, typically via subcutaneous injection, twice daily.[8][9] The vehicle is administered to the control group.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., pharmacodynamic assessment of DNA methylation).

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound and its downstream cellular effects.

Caption: Experimental workflow for the preclinical characterization of this compound.

Conclusion

This compound is a promising, first-in-class, selective, and reversible inhibitor of DNMT1 with a well-defined mechanism of action. Its ability to induce DNA hypomethylation and reactivate gene expression without the off-target effects and toxicities associated with traditional hypomethylating agents makes it a strong candidate for further development in the treatment of hematological malignancies and potentially other cancers. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the field of epigenetic therapy.

References

- 1. Infinium MethylationEPIC BeadChip Documentation [support.illumina.com]

- 2. cores.emory.edu [cores.emory.edu]

- 3. selleckchem.com [selleckchem.com]

- 4. cores.emory.edu [cores.emory.edu]

- 5. DNA Methylation: Array Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

- 6. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of DNMT1 selective antagonists using a novel scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dkfz.de [dkfz.de]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Early-Stage Research Involving (R)-GSK-3685032

This compound is the R-enantiomer of GSK-3685032, a first-in-class, reversible, and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] This document provides a comprehensive overview of the core pre-clinical data and methodologies associated with its early-stage research.

Mechanism of Action

This compound is a non-time-dependent, noncovalent inhibitor of DNMT1.[1] It functions by competing with the active-site loop of DNMT1 for penetration into hemi-methylated DNA.[3][4][5] This selective engagement with the DNMT1-DNA complex prevents the methylation of the daughter strand during DNA replication, leading to passive DNA demethylation.[3][4] Crystallographic studies have elucidated this unique interaction, highlighting how the inhibitor occupies the space between CpG base pairs.[3][4]

This mechanism of action distinguishes it from traditional hypomethylating agents (HMAs) like decitabine and azacitidine, which are nucleoside analogs that incorporate into DNA and form irreversible covalent bonds with DNMTs, leading to their degradation but also to significant DNA damage and dose-limiting toxicities.[3][4][6] this compound's reversible and selective nature allows for potent and durable DNA hypomethylation with improved tolerability.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on GSK-3685032.

Table 1: In Vitro Potency and Selectivity

| Target/Assay | Metric | Value | Notes |

| DNMT1 | IC₅₀ | 0.036 µM (36 nM) | Cell-free enzymatic assay (Scintillation Proximity Assay).[1][3][4][6] |

| DNMT3A/3L & DNMT3B/3L | Selectivity Fold | >2,500-fold | Highly selective over de novo methyltransferases.[3][4] |

| Other Methyltransferases (n=34) | IC₅₀ | >10 µM | Broad panel screening showed high selectivity.[3] |

| Kinases (n=369) | IC₅₀ | >10 µM | Broad panel screening showed no significant off-target kinase activity.[3] |

| Hematological Cancer Cell Lines (n=51) | Median Growth IC₅₀ | 0.64 µM | 6-day cell growth inhibition assay.[1] |

Table 2: In Vivo Efficacy in AML Xenograft Models

| Animal Model | Treatment | Dosage | Outcome |

| MV4-11 Subcutaneous Xenograft | GSK-3685032 | 1, 5, 15, 30, 45 mg/kg (s.c., twice daily for 28 days) | Statistically significant, dose-dependent tumor growth inhibition; clear regression at ≥30 mg/kg.[1][7] |

| SKM-1 Subcutaneous Xenograft | GSK-3685032 | 1, 5, 15, 30, 45 mg/kg (s.c., twice daily) | Dose-dependent tumor growth inhibition.[1][7] |

| MV4-11 Disseminated Model | GSK-3685032 | 15, 30, 45 mg/kg | Significantly enhanced overall survival compared to vehicle and decitabine.[7] |

Table 3: Pharmacokinetics and In Vivo Effects in Mice

| Parameter | Value | Conditions |

| Blood Half-life | >1.8 h | Dose-proportional exposure from 1 to 45 mg/kg.[4] |

| Global DNA Hypomethylation | ~83% maximal response | Achieved at higher doses without the diminishing effects seen with decitabine.[6] |

| Hematological Effects | Reductions in neutrophils and red blood cells | Observed at higher doses (≥30 mg/kg), which recovered after treatment withdrawal.[4][6] |

Experimental Protocols

DNMT1 Enzymatic Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the enzymatic activity of DNMT1 and the inhibitory potential of compounds like GSK-3685032.

-

Principle: The assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) onto a biotinylated DNA substrate by DNMT1.

-

Methodology:

-

Recombinant human DNMT1 enzyme is incubated with a hemi-methylated, biotinylated DNA oligonucleotide substrate.

-

³H-SAM is added as the methyl donor.

-

The inhibitor, GSK-3685032, is added at varying concentrations.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and streptavidin-coated SPA beads are added. The beads bind to the biotinylated DNA.

-

When the radiolabeled methyl group is transferred to the DNA, it comes into close proximity with the scintillant in the beads, producing a light signal.

-

The signal is measured using a microplate scintillation counter.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Growth Inhibition Assay

This assay determines the effect of GSK-3685032 on the proliferation of cancer cell lines.

-

Cell Lines: A broad panel of hematological cancer cell lines (e.g., leukemia, lymphoma, multiple myeloma) is used.[6]

-

Methodology:

-

Cells are seeded in 96-well or 384-well microplates at a predetermined density.

-

Cells are treated with a range of concentrations of GSK-3685032 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).[1]

-

Plates are incubated for a specified period (e.g., 3 to 6 days).[1]

-

Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is read on a plate reader.

-

The half-maximal growth inhibitory concentration (GI₅₀ or IC₅₀) is determined by fitting the dose-response data to a four-parameter logistic curve.

-

Subcutaneous Xenograft Mouse Model of Acute Myeloid Leukemia (AML)

This in vivo model assesses the anti-tumor efficacy of GSK-3685032.

-

Animal Models: Immunocompromised mice, such as female CD1-Foxn1 nude mice or NOD-SCID mice, are used.[1]

-

Cell Lines: Human AML cell lines like MV4-11 or SKM-1 are used for tumor implantation.[1][7]

-

Methodology:

-

A specific number of cancer cells (e.g., 5-10 x 10⁶) are suspended in a matrix like Matrigel and injected subcutaneously into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

GSK-3685032 is formulated (e.g., in 10% captisol at pH 4.5-5.0) and administered subcutaneously, typically twice daily, at various doses (e.g., 1 to 45 mg/kg).[1] The control group receives a vehicle solution.

-

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width²)/2).

-

Animal body weight and overall health are monitored as indicators of toxicity.

-

The study is concluded when tumors in the control group reach a predetermined size or after a set duration (e.g., 28 days).[1] Tumor growth inhibition is calculated and statistical significance is determined.

-

Global DNA Methylation Analysis

This analysis quantifies the extent of DNA hypomethylation induced by GSK-3685032.

-

Sample Types: DNA extracted from treated cells or tumor tissues.

-

Methodology (LUMA or EPIC Array):

-

Genomic DNA is extracted and purified from samples.

-

For genome-wide analysis, the Infinium MethylationEPIC BeadChip array (Illumina) can be used, which interrogates methylation levels at over 850,000 CpG sites.[8]

-

DNA is bisulfite-converted, which converts unmethylated cytosines to uracil while methylated cytosines remain unchanged.

-

The converted DNA is then amplified, fragmented, and hybridized to the array.

-

The array is stained and scanned to determine the ratio of methylated to unmethylated signals at each CpG site (Beta value).

-

The overall change in global methylation is calculated by comparing the average Beta values between treated and control groups.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway: DNMT1 Inhibition and Immune Pathway Activation

GSK-3685032-mediated DNMT1 inhibition leads to global DNA hypomethylation. This results in the transcriptional re-activation of silenced genes, including endogenous retroviruses (ERVs). The expression of ERVs can trigger an innate immune response, mimicking a viral infection, which involves interferon signaling and antigen presentation pathways.

Caption: DNMT1 inhibition by this compound leads to hypomethylation and immune activation.

Experimental Workflow: In Vivo Anti-Tumor Efficacy Study

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a subcutaneous tumor model.

Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. drughunter.com [drughunter.com]

- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of (R)-GSK-3685032 in Oncology: A Technical Guide

(R)-GSK-3685032 is a first-in-class, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns during cell division.[1][2][3][4][5][6][7] Dysregulation of DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and promoting oncogenesis.[2][6] By inhibiting DNMT1, this compound offers a promising therapeutic strategy to reverse these aberrant epigenetic changes. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental protocols associated with this compound in the context of oncology.

Mechanism of Action

This compound is the R-enantiomer of GSK-3685032.[1] It functions as a non-covalent inhibitor of DNMT1, distinguishing it from traditional hypomethylating agents (HMAs) like decitabine and azacytidine, which are nucleoside analogs that incorporate into DNA and form covalent bonds with DNMTs.[2][6] This reversible mechanism of action is thought to contribute to its improved tolerability profile, as it avoids the DNA damage associated with older HMAs.[2][8]

The primary mechanism involves this compound competing with the active-site loop of DNMT1 for binding to hemimethylated DNA.[2][6] This competitive inhibition prevents the transfer of a methyl group to the newly synthesized DNA strand during replication, leading to a passive loss of DNA methylation with each cell cycle. The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes and immune-related genes, ultimately inhibiting cancer cell growth.[2][3][5]

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent anti-cancer activity of this compound, particularly in hematological malignancies.[2][3][5]

Quantitative In Vitro Activity

The in vitro potency of this compound has been assessed through enzymatic and cell-based assays.

| Parameter | Value | Cell Lines/Assay Conditions |

| DNMT1 Inhibition IC50 | 0.036 µM | Cell-free enzymatic assay |

| Median Growth Inhibition IC50 | 0.64 µM | 6-day treatment of 51 hematological cancer cell lines (15 leukemia, 29 lymphoma, 7 multiple myeloma) |

Table 1: In vitro potency of this compound.[3][5][9]

Quantitative In Vivo Efficacy

In vivo studies using mouse xenograft models of acute myeloid leukemia (AML) have shown significant tumor growth inhibition.

| Animal Model | Treatment Regimen | Outcome |

| MV4-11 Xenograft | 1-45 mg/kg, subcutaneous, twice daily for 28 days | Dose-dependent tumor growth inhibition with clear regression at ≥30 mg/kg |

| SKM-1 Xenograft | 1-45 mg/kg, subcutaneous, twice daily for 28 days | Dose-dependent tumor growth inhibition with clear regression at ≥30 mg/kg |

| Disseminated MV4-11 Model | 15, 30, and 45 mg/kg | Statistically significant improvement in survival |

Table 2: In vivo efficacy of this compound in AML xenograft models.[3][5][8]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

DNMT1 Inhibition Assay (Cell-Free)

A high-throughput enzymatic assay is employed to determine the IC50 of this compound against DNMT1.[2]

-

Principle: This assay measures the ability of the compound to inhibit the transfer of a methyl group from a donor (S-adenosyl-L-methionine, SAM) to a hemimethylated DNA substrate by recombinant human DNMT1.

-

General Protocol:

-

Recombinant human DNMT1 is incubated with a hemimethylated DNA substrate and a tritiated SAM analog in an appropriate assay buffer.

-

This compound is added at various concentrations.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is stopped, and the amount of incorporated radioactivity into the DNA substrate is measured using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability Assay

Cell viability assays are used to determine the growth-inhibitory effects of this compound on cancer cell lines.[3]

-

Principle: A common method is the use of a tetrazolium salt (e.g., MTT) or a resazurin-based reagent (e.g., CellTiter-Blue), which is reduced by metabolically active cells to a colored or fluorescent product. The intensity of the signal is proportional to the number of viable cells.

-

General Protocol for Hematological Cancer Cell Lines:

-

Cells (e.g., MV4-11, SKM-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

This compound is added at a range of concentrations (e.g., 0.01-100 µM).

-

Plates are incubated for a specified period (e.g., 6 days), with media and compound being replenished as needed.

-

The viability reagent is added to each well, and the plates are incubated for 2-4 hours.

-

The absorbance or fluorescence is measured using a plate reader.

-

Growth inhibition IC50 values are calculated from the dose-response curves.

-

In Vivo Xenograft Studies

Subcutaneous xenograft models in immunodeficient mice are utilized to assess the in vivo anti-tumor efficacy of this compound.[3][8]

-

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

-

General Protocol for AML Xenograft Models:

-

Cell Implantation: 5-10 million MV4-11 or SKM-1 cells in a suitable medium (e.g., PBS with Matrigel) are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: this compound is administered, for example, subcutaneously twice daily at doses ranging from 1 to 45 mg/kg for a period of 28 days.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

-

Pharmacodynamic Assays

-

Global DNA Methylation Analysis:

-

Principle: To confirm the mechanism of action, the level of global DNA methylation in tumor tissue from treated and control animals is quantified.

-

Method: DNA is extracted from tumor samples, and global 5-methylcytosine levels are measured using methods such as LUMA (Luminometric Methylation Assay) or LC-MS/MS (Liquid Chromatography-Mass Spectrometry). A reduction in global methylation in the treated group compared to the control group indicates target engagement.

-

-

Gene Expression Analysis:

-

Principle: To assess the downstream effects of DNA hypomethylation, changes in gene expression are analyzed.

-

Method: RNA is extracted from cells or tumor tissue and subjected to quantitative real-time PCR (qPCR) for specific genes of interest (e.g., tumor suppressors, immune-related genes) or RNA sequencing (RNA-seq) for a global transcriptomic analysis.

-

Conclusion

This compound is a promising therapeutic agent in oncology, particularly for hematological malignancies. Its selective and reversible inhibition of DNMT1, coupled with a favorable preclinical safety and efficacy profile, warrants further investigation in clinical settings. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other DNMT1 inhibitors in cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. GSK3685032 | DNA Methyltransferase | TargetMol [targetmol.com]

- 6. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

The Pharmacodynamics of (R)-GSK-3685032: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-GSK-3685032 is the active R-enantiomer of GSK-3685032, a first-in-class, potent, and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). This document provides an in-depth overview of its pharmacodynamic properties, mechanism of action, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its effects through the selective and reversible inhibition of DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division. By binding to the active site of DNMT1, the compound prevents the transfer of methyl groups to newly synthesized DNA strands. This leads to a passive, replication-dependent demethylation of the genome, resulting in the re-expression of silenced tumor suppressor genes and other genes involved in antitumor responses. This targeted epigenetic modulation avoids the DNA damage associated with traditional, covalent DNMT inhibitors like decitabine.

dot

Caption: Signaling pathway of this compound-mediated DNMT1 inhibition.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for GSK-3685032, the racemate of which this compound is the active component.

| Parameter | Value | Assay Type | Notes |

| DNMT1 IC50 | 0.036 µM (36 nM) | Cell-free enzymatic | Non-time-dependent, reversible inhibition.[1][2][3] |

| DNMT3A/3L Selectivity | >2500-fold vs. DNMT1 | Cell-free enzymatic | Highly selective for DNMT1.[1] |

| DNMT3B/3L Selectivity | >2500-fold vs. DNMT1 | Cell-free enzymatic | Highly selective for DNMT1.[1] |

Table 1: In Vitro Enzymatic Potency and Selectivity of GSK-3685032.

| Cell Line Type | Median Growth IC50 | Treatment Duration |

| Hematological Cancer Lines | 0.64 µM | 6 days |

Table 2: In Vitro Anti-proliferative Activity of GSK-3685032 in a panel of 51 hematological cancer cell lines.[4]

| Animal Model | Dose Range (s.c.) | Outcome |

| MV4-11 or SKM-1 Xenografts | 1-45 mg/kg | Dose-dependent tumor growth inhibition. Clear regression at ≥30 mg/kg.[3][4] |

Table 3: In Vivo Antitumor Efficacy of GSK-3685032.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

DNMT1 Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of DNMT1 and the inhibitory potential of compounds like this compound.

dot

Caption: Workflow for the DNMT1 Scintillation Proximity Assay.

Protocol:

-

Reaction Mixture Preparation: In a microplate, DNMT1 enzyme, a biotinylated hemi-methylated DNA substrate, and varying concentrations of this compound are combined in an appropriate reaction buffer.

-

Initiation of Reaction: The methylation reaction is initiated by the addition of [3H]-S-adenosylmethionine ([3H]-SAM), the methyl donor.

-

Incubation: The plate is incubated to allow the enzymatic transfer of the tritiated methyl group from [3H]-SAM to the DNA substrate.

-

Quenching and Bead Addition: The reaction is stopped, and streptavidin-coated scintillation proximity assay (SPA) beads are added. The biotinylated DNA substrate binds to the streptavidin on the beads.

-

Signal Detection: When a tritiated methyl group is incorporated into the DNA, it is brought into close proximity to the scintillant in the bead, causing light to be emitted. This light is detected by a microplate scintillation counter. The intensity of the light is directly proportional to the DNMT1 activity.

Cell Viability Assay (Alamar Blue Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Protocol:

-

Cell Plating: Cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 6 days).

-

Alamar Blue Addition: Alamar Blue (resazurin) solution is added to each well.

-

Metabolic Reduction: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader. The signal intensity is proportional to the number of viable cells.

DNA Methylation Profiling (Infinium MethylationEPIC Array)

This high-throughput method is used to quantify the methylation status of over 850,000 CpG sites across the genome.

Protocol:

-

DNA Extraction: Genomic DNA is extracted from cells treated with this compound or control.

-

Bisulfite Conversion: The DNA is treated with bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Whole-Genome Amplification: The bisulfite-converted DNA is amplified.

-

Hybridization: The amplified DNA is hybridized to the Infinium MethylationEPIC BeadChip.

-

Staining and Scanning: The BeadChip is stained and scanned to determine the methylation status of each CpG site.

-

Data Analysis: The data is analyzed to identify differentially methylated regions between treated and control samples.

Gene Expression Analysis (RNA-seq)

RNA sequencing (RNA-seq) is employed to assess changes in the transcriptome of cells following treatment with this compound.

dot

Caption: Workflow for RNA-sequencing analysis.

Protocol:

-

RNA Extraction: Total RNA is isolated from cells treated with this compound or a vehicle control.

-

Library Preparation: The extracted RNA is converted to a library of cDNA fragments suitable for sequencing. This involves RNA fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Statistical analysis is then performed to identify genes that are differentially expressed between the treated and control groups.

Conclusion

This compound is a highly potent and selective inhibitor of DNMT1 with a well-defined mechanism of action. Its ability to induce DNA hypomethylation and re-activate gene expression translates to significant anti-proliferative effects in cancer cells in vitro and tumor regression in vivo. The non-covalent, reversible nature of its inhibition offers a potential advantage in terms of tolerability compared to traditional hypomethylating agents. The experimental protocols detailed herein provide a framework for the continued investigation and development of this promising epigenetic therapeutic.

References

- 1. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Application Notes and Protocols for (R)-GSK-3685032: An In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of (R)-GSK-3685032, the R-enantiomer of GSK-3685032, a potent, selective, reversible, and non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). The following protocols are intended to guide researchers in assessing its enzymatic activity, cellular effects on viability, DNA methylation, and gene expression.

Introduction

This compound is a small molecule inhibitor that targets DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division.[1][2] Dysregulation of DNA methylation is a hallmark of cancer, making DNMT1 an attractive therapeutic target. GSK-3685032, the racemic mixture, has demonstrated robust inhibition of cancer cell growth, induction of DNA hypomethylation, and activation of tumor suppressor genes.[3][4][5] These protocols provide a framework for the in vitro evaluation of the (R)-enantiomer.

Data Presentation

Table 1: In Vitro Activity of GSK-3685032

| Parameter | Value | Assay Type | Notes |

| DNMT1 IC50 | 0.036 µM | Scintillation Proximity Assay (SPA) | Represents the concentration for 50% inhibition of DNMT1 enzymatic activity.[4][6] |

| Cell Growth Inhibition (Median IC50) | 0.64 µM | Cell Viability Assay (e.g., AlamarBlue) | Median value across a panel of leukemia, lymphoma, and multiple myeloma cell lines after 6 days of treatment.[4] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of DNMT1 inhibition by this compound.

Caption: General experimental workflow for in vitro characterization.

Experimental Protocols

DNMT1 Enzymatic Activity Assay (Scintillation Proximity Assay - SPA)

This protocol is adapted from a high-throughput screening assay for DNMT1 inhibitors and is designed to measure the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a DNA substrate.

Materials:

-

Recombinant human DNMT1 enzyme

-

Biotinylated hemi-methylated DNA substrate (e.g., poly(dI-dC))

-

[3H]-S-adenosyl-L-methionine ([3H]-SAM)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 5% glycerol

-

Streptavidin-coated SPA beads

-

384-well microplates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add recombinant DNMT1 enzyme to each well.

-

Add the biotinylated hemi-methylated DNA substrate to each well.

-

Initiate the reaction by adding [3H]-SAM to each well.

-

Incubate the plate at 37°C for 1-2 hours with gentle agitation.

-

Terminate the reaction by adding streptavidin-coated SPA beads suspended in a stop buffer (e.g., containing unlabeled SAM and EDTA).

-

Incubate for an additional 30 minutes at room temperature to allow the biotinylated DNA to bind to the SPA beads.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition of DNMT1 activity for each concentration of this compound and determine the IC50 value.

Cell Viability and Proliferation Assay (AlamarBlue Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MV4-11, AML cell lines)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

AlamarBlue HS reagent

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight if applicable.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired time period (e.g., 3 to 6 days).

-

Add AlamarBlue HS reagent (10% of the well volume) to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a fluorescence plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Global DNA Methylation Analysis (Infinium MethylationEPIC Array)

This protocol provides a high-level workflow for assessing changes in DNA methylation across the genome.

Materials:

-

Genomic DNA isolated from treated and control cells

-

Bisulfite conversion kit

-

Infinium MethylationEPIC BeadChip kit

-

Hybridization oven, and other required instrumentation for the array

-

iScan or other compatible scanner

Workflow:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from cells treated with this compound or vehicle for a specified duration.

-

Bisulfite Conversion: Treat the genomic DNA with bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Whole-Genome Amplification: Amplify the bisulfite-converted DNA.

-

Hybridization: Hybridize the amplified DNA to the Infinium MethylationEPIC BeadChip.

-

Staining and Scanning: Perform single-base extension with labeled nucleotides and scan the BeadChip to obtain signal intensities for methylated and unmethylated probes.

-

Data Analysis: Analyze the raw data to determine the methylation level (beta value) for each CpG site. Identify differentially methylated regions between treated and control samples.

Gene Expression Analysis (RNA-seq)

This protocol outlines the general steps for analyzing changes in gene expression following treatment with this compound.

Materials:

-

Total RNA isolated from treated and control cells

-

RNA extraction kit

-

Library preparation kit for RNA-seq

-

Next-generation sequencing (NGS) platform

Workflow:

-

RNA Isolation: Isolate high-quality total RNA from cells treated with this compound or vehicle.

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA).

-

Fragment the remaining RNA.

-

Synthesize first and second-strand cDNA.

-

Adenylate the 3' ends and ligate sequencing adapters.

-

Amplify the library via PCR.

-

-

Sequencing: Sequence the prepared libraries on an NGS platform.

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are up- or down-regulated upon treatment.

-

DNMT1 Protein Level Analysis (Western Blot)

This protocol is for determining the cellular levels of DNMT1 protein.

Materials:

-

Cell lysates from treated and control cells

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against DNMT1

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-